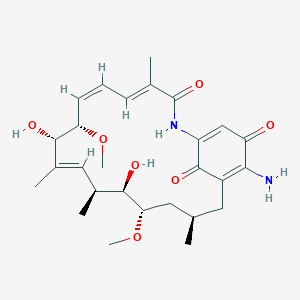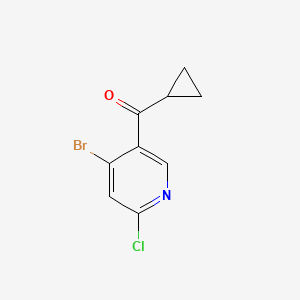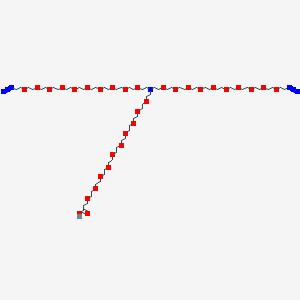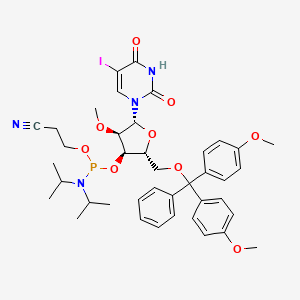![molecular formula C26H26ClN3O5S B13715851 tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolopyridine core, a dihydrobenzo dioxin moiety, and a tert-butyl ester group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dihydrobenzo dioxin moiety: This step may involve the use of specific reagents and conditions to attach the dihydrobenzo dioxin group to the core structure.
Attachment of the tert-butyl ester group: This is usually done through esterification reactions under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate include:
- tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications
Eigenschaften
Molekularformel |
C26H26ClN3O5S |
|---|---|
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
tert-butyl 2-[[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C26H26ClN3O5S/c1-26(2,3)35-25(32)30-10-9-17-21(14-30)36-24(29-17)23(31)28-18-6-4-5-16(22(18)27)15-7-8-19-20(13-15)34-12-11-33-19/h4-8,13H,9-12,14H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
OVTZHERMJIGOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)NC3=CC=CC(=C3Cl)C4=CC5=C(C=C4)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)


![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)



![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)


![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
